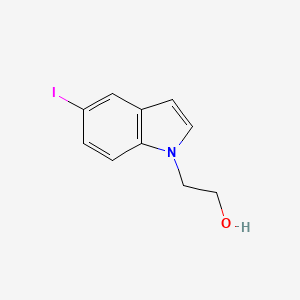

2-(5-Iodo-indol-1-yl)-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-iodoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAUNWDMLVWKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of N-(2-hydroxyethyl)-5-iodoindole in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a cornerstone of chemical and pharmaceutical development. It governs critical processes including reaction kinetics, purification strategies, crystallization, and the formulation of final drug products. This technical guide provides a comprehensive analysis of the solubility profile of N-(2-hydroxyethyl)-5-iodoindole, a key heterocyclic intermediate. Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a foundational understanding based on its physicochemical properties, predicts its behavior in various solvent classes, and provides a robust, step-by-step experimental protocol for accurate thermodynamic solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Critical Role of Solubility

N-(2-hydroxyethyl)-5-iodoindole is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an iodo-group at the C5 position provides a handle for further functionalization via cross-coupling reactions, while the N-(2-hydroxyethyl) side chain can modulate polarity and offer another site for chemical modification.

Understanding the solubility of this intermediate is not merely an academic exercise; it has profound practical implications. In process chemistry, solvent selection dictates reaction efficiency, ease of product isolation, and the feasibility of purification by crystallization. In formulation science, solubility is a primary determinant of a drug's bioavailability and the choice of delivery vehicle. Therefore, a thorough characterization of the solubility profile is an essential, early-stage activity in the development lifecycle.

This guide will first deconstruct the molecular features of N-(2-hydroxyethyl)-5-iodoindole to predict its solubility behavior. It will then present a gold-standard experimental methodology for generating precise, quantitative solubility data, enabling scientists to make informed, data-driven decisions.

Physicochemical Analysis and Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A solute's solubility in a given solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions compensates for the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions.

Molecular Structure and Functional Group Analysis

The structure of N-(2-hydroxyethyl)-5-iodoindole contains three key regions that dictate its solubility:

-

The Indole Core: This bicyclic aromatic system is largely non-polar and hydrophobic. It can participate in weak van der Waals forces and π-π stacking interactions. The nitrogen atom's lone pair contributes to the aromatic system, and the N-H group (in the parent indole) is a hydrogen bond donor.[1]

-

The 5-Iodo Group: The iodine atom is large and polarizable, contributing significantly to the molecule's molecular weight (MW of 5-iodoindole is 243.04 g/mol ).[2][3] It increases the overall lipophilicity and the strength of London dispersion forces.

-

The N-(2-hydroxyethyl) Group (-CH₂CH₂OH): This side chain is the primary driver of polarity. The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, capable of strong interactions with polar solvents.

Predicted Solubility Profile

Based on this structural analysis, we can predict the solubility of N-(2-hydroxyethyl)-5-iodoindole across different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated. The solvent's ability to both donate and accept hydrogen bonds will facilitate strong interactions with the compound's hydroxyl group, overcoming the solute's crystal lattice energy.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to high solubility is expected. These solvents are strong hydrogen bond acceptors and can interact favorably with the hydroxyl group. Solvents like DMSO are particularly effective at solvating a wide range of compounds.[4]

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is predicted. These solvents can engage in dipole-dipole interactions but lack the strong hydrogen bonding capability of protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low to very low solubility is expected. The non-polar indole core and iodo-group will have some affinity for these solvents through dispersion forces, but these interactions are unlikely to be strong enough to overcome the energetic penalty of breaking the strong intermolecular hydrogen bonds between the solute molecules in the solid state.

The diagram below illustrates the key molecular features of N-(2-hydroxyethyl)-5-iodoindole and the dominant intermolecular forces that govern its interaction with different solvent types.

Caption: Intermolecular forces governing solubility.

Gold-Standard Protocol: Equilibrium Shake-Flask Method

To obtain definitive, thermodynamically meaningful solubility data, the shake-flask method remains the industry reference standard.[5] It measures the equilibrium concentration of a solute in a solvent at a specific temperature when an excess of the solid is present. This contrasts with kinetic solubility methods, which are often used for high-throughput screening but can overestimate solubility.[6][7]

Causality Behind Experimental Choices

-

Excess Solid: The continuous presence of undissolved solid is mandatory. It ensures that the solution remains saturated and that the measured concentration represents the true equilibrium solubility limit.

-

Equilibration Time (24-72 hours): The dissolution process is not instantaneous. Sufficient time is required for the system to reach thermodynamic equilibrium. This involves the dissolution of the solid and potentially the transformation of the solid into its most stable polymorphic form. Shorter times risk measuring the solubility of a metastable form, leading to inflated values.[5]

-

Temperature Control: Solubility is highly temperature-dependent. A constant, precisely controlled temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.

-

Separation of Solid: Incomplete removal of microscopic solid particles before analysis is a common source of error, leading to artificially high results. Centrifugation followed by filtration through a low-binding filter is a robust two-step process.

-

Quantification Method: A specific and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately measure the solute concentration in the saturated solution without interference from solvent components.

Step-by-Step Experimental Workflow

The following diagram outlines the validated workflow for the shake-flask solubility determination.

Caption: Shake-Flask Experimental Workflow.

Detailed Protocol

-

Materials

-

N-(2-hydroxyethyl)-5-iodoindole (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

Thermostatically controlled orbital shaker or water bath

-

Benchtop centrifuge

-

Syringes and 0.45 µm low-binding syringe filters (e.g., PVDF or PTFE)

-

HPLC system with UV detector

-

-

Procedure

-

Preparation: Add an excess amount of solid N-(2-hydroxyethyl)-5-iodoindole (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure solid remains undissolved at the end.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation during incubation.

-

Equilibration: Place the vials in the shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 72 hours.

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter into a clean vial. Self-Validation Step: Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration from a standard calibration curve prepared using known concentrations of N-(2-hydroxyethyl)-5-iodoindole.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in both mg/mL and moles/L.

-

Quantitative Data Summary

As of this guide's publication, specific quantitative solubility data for N-(2-hydroxyethyl)-5-iodoindole is not extensively documented in scientific literature. To facilitate research and development, the following table is provided to be populated with experimentally determined values derived from the protocol in Section 3.

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Water | Polar Protic | 80.1 | Experimentally Determined | Experimentally Determined |

| Methanol | Polar Protic | 32.7 | Experimentally Determined | Experimentally Determined |

| Ethanol | Polar Protic | 24.5 | Experimentally Determined | Experimentally Determined |

| Isopropanol | Polar Protic | 19.9 | Experimentally Determined | Experimentally Determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Experimentally Determined | Experimentally Determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Experimentally Determined | Experimentally Determined |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Experimentally Determined | Experimentally Determined |

| Acetone | Polar Aprotic | 20.7 | Experimentally Determined | Experimentally Determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Experimentally Determined | Experimentally Determined |

| Ethyl Acetate | Moderately Polar | 6.0 | Experimentally Determined | Experimentally Determined |

| Dichloromethane (DCM) | Moderately Polar | 9.1 | Experimentally Determined | Experimentally Determined |

| Toluene | Non-Polar Aromatic | 2.4 | Experimentally Determined | Experimentally Determined |

| Hexane | Non-Polar Aliphatic | 1.9 | Experimentally Determined | Experimentally Determined |

Conclusion

While published data is scarce, a systematic analysis of the molecular structure of N-(2-hydroxyethyl)-5-iodoindole provides a strong predictive framework for its solubility profile. The presence of the polar N-(2-hydroxyethyl) group suggests that it will be most soluble in polar protic and aprotic solvents, with diminishing solubility in less polar and non-polar media. This guide provides the theoretical grounding and, critically, a detailed, self-validating experimental protocol for researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of synthetic routes, purification schemes, and formulation strategies, ultimately accelerating the path of drug discovery and development.

References

-

Jain, A., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility from the general solubility equation. QSAR & Combinatorial Science, 20(4), 311-318. Available at: [Link]

-

Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-62. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Palmer, D. S., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

Babu, R. S., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

PubChem. (n.d.). 5-Iodo-1H-indole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

University of California, Irvine. (n.d.). Preparation and Properties of INDOLE. UCI Course Materials. Available at: [Link]

-

Radian Corp. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program. Available at: [Link]

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-IODO-1H-INDOLE | CAS 16066-91-4 [matrix-fine-chemicals.com]

- 4. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. raytor.com [raytor.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: The Indole Scaffold and its Strategic Functionalization

An In-depth Technical Guide to the Core Differences Between 5-Iodoindole and 2-(5-Iodo-indol-1-yl)-ethanol

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile structure allow for extensive functionalization, enabling the fine-tuning of pharmacological activity. Among the vast library of indole derivatives, 5-iodoindole and this compound represent two fundamentally different yet interconnected building blocks.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of these two compounds. We will dissect their structural distinctions, compare their synthesis and reactivity, and explore the strategic implications of these differences in the context of drug design and discovery. Understanding the nuances between a core intermediate (5-iodoindole) and its N-functionalized counterpart (this compound) is paramount for the rational design of novel therapeutics.

PART 1: Comparative Physicochemical Profile

The initial divergence between these two molecules is evident in their fundamental properties. The substitution of the indole nitrogen with a hydroxyethyl group significantly alters the molecule's physical characteristics, impacting everything from its melting point to its potential pharmacokinetic profile.

| Property | 5-Iodoindole | This compound |

| Molecular Formula | C₈H₆IN[2] | C₁₀H₁₀INO |

| Molecular Weight | 243.04 g/mol [2] | 287.10 g/mol |

| Appearance | White to pink or pale cream to cream to pale brown crystals or powder.[3] | Data not explicitly available, but likely a solid at room temperature. |

| Melting Point | 101-104 °C[4][5] | Data not available in provided search results. |

| SMILES String | Ic1ccc2[nH]ccc2c1 | OCCN1C=CC2=CC(I)=CC=C12 (Inferred) |

| InChI Key | TVQLYTUWUQMGMP-UHFFFAOYSA-N[2] | Data not available in provided search results. |

| Key Structural Feature | Unsubstituted pyrrolic nitrogen (N-H) | N-1 substituted with a 2-hydroxyethyl group |

PART 2: Synthesis, Reactivity, and Strategic Utility

The most significant distinction lies in their synthesis and subsequent reactivity. 5-Iodoindole is a foundational building block, while this compound is a second-generation intermediate where a key reactive site has been deliberately masked and a new one introduced.

Synthesis of the Core Scaffold: 5-Iodoindole

5-Iodoindole serves as a crucial starting material. Its synthesis is well-established, with several common routes available depending on the precursor materials.

Synthetic Pathway Overview: One common and efficient method is the Finkelstein-type reaction from the more readily available 5-bromoindole. This reaction leverages the higher nucleophilicity of the iodide ion to displace the bromide.[4]

Caption: Synthesis of 5-Iodoindole via Copper-Catalyzed Halogen Exchange.

Detailed Protocol: Synthesis of 5-Iodoindole from 5-Bromoindole [4]

-

Vessel Preparation: Add CuI (5.0 mol%), 5-bromoindole (1.0 mmol), and NaI (2.0 mmol) to a Schlenk tube.

-

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under argon, add N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and dioxane (1.0 mL).

-

Reaction: Seal the tube and stir the reaction mixture in an oil bath at 110°C for 22-23 hours.

-

Workup: Cool the mixture to room temperature, dilute with 30% ammonia solution, and pour into water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic phases, dry with anhydrous MgSO₄ or Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield 5-iodoindole.

Causality and Expertise:

-

Copper(I) Iodide (CuI): Acts as the catalyst, facilitating the halogen exchange between the aryl bromide and sodium iodide.

-

N,N'-dimethyl-1,2-cyclohexanediamine: This ligand coordinates to the copper, stabilizing the catalytic species and enhancing its reactivity.

-

Dioxane and Heat: Provide the necessary solvent environment and energy to overcome the activation barrier for the reaction.

-

Ammonia Workup: The ammonia solution helps to quench the reaction and complexes with the copper catalyst, facilitating its removal from the organic product during extraction.

N-Functionalization: Synthesis of this compound

This molecule is synthesized from 5-iodoindole. The key transformation is the alkylation of the indole nitrogen, which requires deprotonation of the acidic N-H proton.

Synthetic Pathway Overview: The synthesis involves a standard N-alkylation reaction. A strong base is used to deprotonate the indole nitrogen, creating a nucleophilic indolide anion that then attacks an electrophilic ethanol equivalent, such as 2-bromoethanol.

Caption: Synthesis of this compound via N-Alkylation.

Detailed Protocol: Synthesis of this compound

-

Dissolution: Dissolve 5-iodoindole (1.0 mmol) in an anhydrous polar aprotic solvent like DMF or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a base such as sodium hydride (NaH, ~1.2 mmol) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature until hydrogen gas evolution ceases.

-

Alkylation: Add 2-bromoethanol (~1.1 mmol) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality and Expertise:

-

Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ≈ 17), generating the highly nucleophilic indolide anion required for the reaction.

-

Anhydrous Solvent (DMF/THF): The reaction must be conducted in the absence of water, as water would protonate the indolide anion and quench the NaH.

-

2-Bromoethanol: Serves as the electrophile. The carbon bearing the bromine is attacked by the nucleophilic nitrogen, displacing the bromide leaving group.

A Tale of Two Reactivities

The fundamental difference in the structures of these two compounds dictates their subsequent chemical behavior and strategic use.

Caption: Comparative Reactive Sites of the Two Indole Derivatives.

-

5-Iodoindole: Its primary reactive handles are the N-H proton and the C5-Iodo group . The acidic N-H allows for a wide range of N-functionalization reactions. The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl groups at the 5-position.[6] This makes it a versatile precursor for building molecular complexity.

-

This compound: In this molecule, the N-H site is blocked. The reactivity is now dominated by the terminal hydroxyl (-OH) group and the C5-Iodo group . The hydroxyl group introduces new possibilities: it can be esterified, converted into an ether, oxidized to an aldehyde or carboxylic acid, or used as a handle to link the molecule to other scaffolds. The C5-iodo group retains its utility for cross-coupling reactions.

PART 3: Implications in Drug Development

The choice between these two molecules is a strategic one, dictated by the goals of the medicinal chemist.

-

5-Iodoindole is the quintessential intermediate . It is rarely the final drug product but is a critical starting point. Its utility lies in its ability to serve as a scaffold onto which various functional groups can be appended at both the N1 and C5 positions, generating large libraries of diverse compounds for high-throughput screening. It has also shown direct antimicrobial activity, indicating the inherent biological relevance of the functionalized indole core.[7]

-

This compound is a more specialized scaffold . The introduction of the hydroxyethyl side chain serves multiple potential purposes in drug design:

-

Improved Physicochemical Properties: The polar hydroxyl group can increase aqueous solubility and modulate the lipophilicity (LogP) of the molecule, which are critical parameters for oral bioavailability and distribution.[8]

-

Pharmacophore Element: The -OH group can act as a crucial hydrogen bond donor or acceptor, enabling strong and specific interactions with a biological target like an enzyme or receptor.

-

Metabolic Handle: The side chain provides a potential site for metabolic modification, which can be engineered to control the drug's half-life.

-

Linker Chemistry: The terminal alcohol is a convenient attachment point for linkers in applications such as antibody-drug conjugates (ADCs) or PROTACs.

-

Conclusion: A Strategic Choice in Molecular Design

The difference between 5-iodoindole and this compound is a clear illustration of strategic functionalization in drug discovery.

-

5-Iodoindole is a versatile and fundamental building block, offering two distinct and highly valuable reactive sites (N-H and C5-I) for the construction of diverse molecular architectures.

-

This compound is a derivative where one of these sites (N-H) has been purposefully transformed into a new functional handle (terminal -OH). This substitution pre-installs a common pharmacophoric feature and a versatile point for further modification, shifting its primary role from a simple intermediate to a more advanced, functionalized scaffold.

For the research scientist, the selection is clear: 5-iodoindole is the starting point for broad, exploratory synthesis, while this compound is chosen when the specific properties imparted by the N-hydroxyethyl group are desired for target engagement, pharmacokinetic optimization, or subsequent linker chemistry. Both are indispensable tools in the modern medicinal chemist's arsenal.

References

-

Scientific Laboratory Supplies. 5-Iodoindole, 98% | 563838-25G | SIGMA-ALDRICH. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782313, 5-Iodo-1H-indole. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Retrieved from [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Mirage News. Retrieved from [Link]

-

EurekAlert!. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. Retrieved from [Link]

-

Syed, M. U., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Iodoindole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 5-碘吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1-substituted 5-iodoindole derivatives

The following technical guide details the synthesis, functionalization, and medicinal applications of 1-substituted 5-iodoindole derivatives.

Executive Summary

The 1-substituted 5-iodoindole scaffold represents a privileged "bifunctional" core in drug discovery. Its value lies in the orthogonal reactivity of its two primary activation sites:

-

The N1-position: A nucleophilic site that modulates solubility, metabolic stability (lipophilicity), and receptor binding affinity via alkylation or arylation.

-

The C5-iodo position: An electrophilic handle primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) or radioiodine exchange for SPECT imaging.

This guide provides validated protocols for synthesizing this core, leveraging the iodine atom either as a gateway for carbon-carbon bond formation or as a functional handle in radiopharmaceuticals.

Synthetic Architecture: The Iodine Gateway

The synthesis of 1-substituted 5-iodoindoles typically follows a "N-then-C" functionalization strategy to prevent chemoselectivity issues during metal-catalyzed steps.

Core Synthetic Workflow

The following diagram outlines the divergent pathways available from the parent 5-iodoindole.

Figure 1: Divergent synthetic pathways for 1-substituted 5-iodoindole derivatives.

Protocol A: Regioselective N-Alkylation

Objective: Introduce an alkyl/aryl group at N1 without affecting the labile C5-iodine bond.

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Anhydrous DMF, Alkyl Halide (R-X).

-

Mechanism: Deprotonation of the indole N-H (pKa ~16) followed by SN2 attack.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 5-iodoindole (1.0 equiv) and anhydrous DMF (0.2 M concentration) under Argon.

-

Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C until gas evolution ceases and the solution turns clear/yellow (formation of indolyl anion).

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench & Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography on silica gel.

Critical Control Point: DMF must be anhydrous. Water contamination quenches the indolyl anion, reducing yield and producing unreacted starting material.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C5 position while retaining the N1-substituent.

-

Reagents: 1-Alkyl-5-iodoindole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1).

Step-by-Step Methodology:

-

Degassing: Dissolve reactants in Dioxane/H₂O in a sealable tube. Sparge with Argon for 15 minutes (oxygen removal is critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh₃)₄ under Argon flow. Seal the tube.

-

Heating: Heat to 80–90°C for 12 hours. The iodine atom is highly reactive (more than bromine/chlorine), often allowing milder conditions.

-

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography.

Radiopharmaceutical Applications: Iodine as a Functional Handle

5-Iodoindole derivatives are premier candidates for SPECT (Single Photon Emission Computed Tomography) imaging agents when labeled with Iodine-123 (gamma emitter, t1/2 = 13.2 h).

Mechanism of Radioiodination

The most robust method involves an oxidative iododestannylation reaction. A tributyltin precursor is oxidized in the presence of radioactive iodide.

Figure 2: Oxidative radioiodination workflow for SPECT tracer synthesis.

Protocol C: Chloramine-T Radioiodination

Application: Synthesis of [¹²³I]-5-iodo-A-85380 (nAChR imaging agent).

-

Precursor: Dissolve 50 µg of the trimethylstannyl or tributylstannyl indole precursor in 50 µL EtOH.

-

Radioisotope: Add [¹²³I]NaI (10–20 mCi) in 0.1 M NaOH.

-

Oxidation: Add 10 µL of Chloramine-T solution (1 mg/mL in water).

-

Reaction: Vortex for 2–5 minutes at RT. The reaction is instantaneous.

-

Quench: Add 10 µL of sodium metabisulfite (1 mg/mL) to reduce excess oxidant.

-

Purification: HPLC (C18 column) is mandatory to separate the radioactive product from the toxic tin precursor.

Medicinal Chemistry & SAR

The 1-substituted 5-iodoindole core exhibits distinct biological activities depending on the N1-substituent.

5-HT6 Receptor Antagonists

Derivatives with N1-arylsulfonyl groups act as potent 5-HT6 antagonists, investigated for cognitive enhancement in Alzheimer's disease.[1][2][3]

-

SAR Insight: The 5-iodo group provides a necessary lipophilic bulk that fits into the hydrophobic pocket of the GPCR. Replacing iodine with smaller halogens (F, Cl) often decreases affinity.

Nematicidal Activity (ROS Generation)

5-Iodoindole itself (unsubstituted N1) has shown activity against root-knot nematodes (Meloidogyne incognita).

-

Mechanism: It antagonizes Glutathione S-Transferase (GST), leading to an accumulation of Reactive Oxygen Species (ROS) and subsequent organism death.

Quantitative Data Summary

| Compound Class | N1-Substituent | C5-Substituent | Target/Activity | Key Metric |

| 5-HT6 Antagonist | Phenylsulfonyl | Iodine | 5-HT6 Receptor | Ki < 10 nM |

| Tubulin Inhibitor | 3,4,5-Trimethoxyphenyl | Iodine | Microtubules | IC50 ~ 2 µM |

| Nematicide | Hydrogen | Iodine | Nematode GST | LC50 ~ 50 µg/mL |

| SPECT Tracer | (Various) | [¹²³I]-Iodine | nAChR / 5-HTT | RCY > 70% |

References

-

Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal.

-

Synthesis of the 123I- and 125I-labeled cholinergic nerve marker (-)-5-iodobenzovesamicol. Journal of Nuclear Medicine.

-

5-[123I]Iodo-3-[2(S)-2-azetidinylmethoxy]pyridine (SPECT Tracer). Molecular Imaging and Contrast Agent Database (MICAD).

-

Nematicidal activity of 5-iodoindole against root-knot nematodes. Pesticide Biochemistry and Physiology.

-

N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists. ACS Medicinal Chemistry Letters.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

-

Construction of C5‐Indole Unnatural Amino Acid Motifs via Diastereoselective Pd(II)‐Catalyzed β‐C(sp)‐H Functionalization. Chemistry – A European Journal.

Sources

- 1. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(5-Iodo-indol-1-yl)-ethanol from 5-iodoindole

Technical Application Note: Precision Synthesis of 2-(5-Iodo-indol-1-yl)-ethanol

Executive Summary

The synthesis of This compound (also referred to as N-(2-hydroxyethyl)-5-iodoindole) is a critical transformation in medicinal chemistry. The 5-iodoindole scaffold serves as a versatile linchpin for cross-coupling reactions (Suzuki, Sonogashira), while the hydroxyethyl tail provides a handle for further derivatization (e.g., PROTAC linkers, esterification, or conversion to leaving groups).

This Application Note provides two validated protocols for this synthesis. Protocol A (Green Route) utilizes ethylene carbonate, avoiding toxic alkyl halides and minimizing side reactions. Protocol B (Classic Route) utilizes 2-bromoethanol for laboratories where carbonate reagents are unavailable. Both methods are optimized to ensure high N1-regioselectivity over C3-alkylation.

Retrosynthetic Analysis & Strategy

The primary challenge in indole alkylation is controlling ambident nucleophilicity. While the nitrogen (N1) is the most acidic site (pKa ~16 in DMSO), the C3 position is highly nucleophilic. Hard bases and polar aprotic solvents favor N-alkylation.

Figure 1: Retrosynthetic Disconnection

Caption: Retrosynthetic breakdown showing two distinct electrophilic pathways to the target amino alcohol.

Methodological Comparison

| Feature | Protocol A: Ethylene Carbonate | Protocol B: 2-Bromoethanol |

| Reaction Type | Ring-Opening Alkylation | SN2 Nucleophilic Substitution |

| Atom Economy | High (CO₂ byproduct) | Moderate (HBr byproduct) |

| Safety Profile | High (Non-toxic solid reagent) | Low (Toxic, vesicant liquid) |

| Selectivity | Excellent (N-alkylation favored) | Good (Risk of O-alkylation on product) |

| Conditions | Heat required (100–120 °C) | Mild (RT to 60 °C) |

| Recommendation | Preferred for Scale-up | Preferred for Small Scale/Rapid |

Detailed Protocols

Protocol A: The "Green" Route (Ethylene Carbonate)

Rationale: This method utilizes the latent electrophilicity of ethylene carbonate. Upon nucleophilic attack by the indole anion, the ring opens and decarboxylates (loss of CO₂), driving the reaction forward irreversibly.

Reagents:

-

5-Iodoindole (1.0 equiv)[1]

-

Ethylene Carbonate (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (0.5 equiv) - Catalytic base is often sufficient, but 0.5 eq ensures rate.

-

Solvent: DMF (N,N-Dimethylformamide) [Anhydrous][1]

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 5-iodoindole (e.g., 1.0 g, 4.11 mmol), ethylene carbonate (0.43 g, 4.93 mmol), and K₂CO₃ (0.28 g, 2.05 mmol).

-

Solvation: Add anhydrous DMF (5 mL, ~1.2 M concentration). Note: High concentration aids kinetics.

-

Reaction: Equip with a reflux condenser and heat the mixture to 120 °C under an inert atmosphere (N₂ or Ar).

-

Mechanistic Insight: At this temperature, the carbonate ring opens upon attack by the indolic nitrogen. Subsequent decarboxylation yields the primary alcohol.

-

-

Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. Reaction typically completes in 4–6 hours.

-

Workup:

-

Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[1]

-

Purification: If necessary, recrystallize from Toluene/Hexane or purify via flash chromatography (SiO₂, Gradient 0→40% EtOAc/Hexanes).

Protocol B: The "Classic" Route (2-Bromoethanol)

Rationale: Uses a strong base to generate the indolyl anion, which performs an SN2 attack on the primary alkyl halide. KOH in DMSO is chosen for its ability to generate the "superbasic" medium that promotes rapid N-alkylation.

Reagents:

-

5-Iodoindole (1.0 equiv)[1]

-

2-Bromoethanol (1.5 equiv)

-

Potassium Hydroxide (KOH) (2.0 equiv, powdered)

-

Solvent: DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Procedure:

-

Deprotonation: In a flask, dissolve 5-iodoindole (1.0 g, 4.11 mmol) in DMSO (10 mL). Add powdered KOH (0.46 g, 8.22 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution will likely darken (indolyl anion formation).

-

Alkylation: Cool the mixture to 0 °C (ice bath) to suppress side reactions. Add 2-bromoethanol (0.77 g, 0.44 mL, 6.16 mmol) dropwise over 5 minutes.

-

Critical Control: Do not add the alcohol too fast; the exotherm can degrade the 5-iodo moiety or promote C3-alkylation.

-

-

Reaction: Allow the mixture to warm to RT and stir for 3–5 hours.

-

Quench: Quench the reaction by adding saturated NH₄Cl solution (20 mL).

-

Extraction: Extract with Et₂O or EtOAc (3 x 30 mL). Note: DMSO is difficult to remove; wash the organic layer thoroughly with water (3x) and brine (1x).

-

Purification: Evaporate solvent. Purify via column chromatography (SiO₂, 20-40% EtOAc/Hexanes).

Mechanistic & Workflow Visualization

Figure 2: Reaction Mechanism (Ethylene Carbonate Route)

Caption: Mechanism showing base-mediated activation and ring-opening decarboxylation.

Characterization & Quality Control

Upon isolation, the identity of the compound must be verified.[4] The 5-iodo substitution pattern is distinct in NMR.

Expected Analytical Data:

-

Physical State: Off-white to pale yellow solid.

-

1H NMR (400 MHz, DMSO-d₆):

-

δ 7.95 (s, 1H): H-4 (Ortho to Iodine, deshielded).

-

δ 7.40 (dd, 1H): H-6 (Ortho to Iodine).

-

δ 7.25 (d, 1H): H-7.

-

δ 7.35 (d, 1H): H-2 (Indole C2-H).

-

δ 6.45 (d, 1H): H-3 (Indole C3-H).

-

δ 4.85 (t, 1H): OH (Exchangeable).

-

δ 4.25 (t, 2H): N-CH₂.

-

δ 3.75 (q, 2H): CH₂-OH.

-

-

MS (ESI): m/z calc for C₁₀H₁₀INO [M+H]⁺: 288.1; Found: 288.1.

Troubleshooting Guide:

-

Problem: Low Yield / Unreacted Starting Material.

-

Solution: For Protocol A, increase temp to 130 °C. For Protocol B, ensure KOH is fresh and powdered (increase surface area).

-

-

Problem: C3-Alkylation (formation of 3-(2-hydroxyethyl)...).

-

Solution: Ensure the solvent is dry.[1] C3-alkylation is favored by protic solvents or insufficient deprotonation. Switch to Protocol A (Ethylene Carbonate) which is highly N-selective due to steric trajectory.

-

References

-

Regioselective N-Alkylation of Indoles

-

Ethylene Carbonate Methodology

-

Source: "Base-Catalyzed Nucleophilic Addition of Indoles."[5] PMC / NIH, 2023.

-

-

General Indole Functionalization

- Source: "Synthesis of Indoles - Organic Chemistry Portal."

-

Protocol Validation (Analogous 5-Bromoindole)

- Source: BenchChem Application Note, "N-Alkyl

Sources

Application Notes and Protocols: 2-(5-Iodo-indol-1-yl)-ethanol as a Versatile Linker in Drug Discovery

Introduction: The Central Role of Linkers in Modern Therapeutics

In the landscape of contemporary drug discovery, the linker is no longer a mere spacer but a critical component that dictates the efficacy, stability, and therapeutic index of complex modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and other bifunctional molecules.[1][][3][4] An ideal linker must ensure stability in systemic circulation to prevent premature payload release while enabling efficient and selective activation or release at the target site.[][5] The indole scaffold, a privileged structure in medicinal chemistry, offers a rigid and synthetically tractable framework for linker design.[6]

This guide focuses on 2-(5-Iodo-indol-1-yl)-ethanol , a heterobifunctional linker precursor that offers two distinct points for chemical modification. Its unique architecture allows for sequential or orthogonal derivatization, making it an exceptionally versatile tool for researchers.

-

The Indole Core : Provides a conformationally constrained scaffold, which can be crucial for optimizing the spatial orientation of the two connected moieties, a key factor in the formation of stable and productive ternary complexes in PROTACs.[7][8]

-

The 5-Iodo Group : Serves as a highly versatile synthetic handle. It is primed for robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of a wide array of chemical entities.[6][9]

-

The N-ethanol Group : The primary alcohol provides a convenient attachment point for conjugation to biomolecules or other pharmacophores through well-established chemistries after activation.

This document provides a detailed exploration of the synthesis of this linker and its application in constructing advanced therapeutic agents, complete with step-by-step protocols, scientific rationale, and methods for characterization.

Part 1: Synthesis and Characterization of the Linker Precursor

The synthesis of this compound is a straightforward N-alkylation of 5-iodoindole. The choice of a suitable base and solvent is critical to ensure high yield and minimize side reactions.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core linker precursor via N-alkylation of 5-iodoindole.

Materials:

-

5-Iodoindole

-

2-Bromoethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-iodoindole (1.0 eq).

-

Dissolve the 5-iodoindole in anhydrous DMF. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding sodium salt. Performing this at 0°C controls the exothermic reaction and prevents potential side reactions.

-

Allow the mixture to stir at 0°C for 30 minutes. The formation of the indolide anion is often accompanied by a color change and cessation of hydrogen gas evolution.

-

Alkylation: Add 2-bromoethanol (1.5 eq) dropwise to the reaction mixture at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Rationale: The indolide anion acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol in an Sₙ2 reaction to form the N-C bond.

-

Work-up:

-

Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Application in Bifunctional Molecule Synthesis

The true utility of this compound is realized in its ability to bridge two different molecular entities. The 5-iodo position is ideal for introducing one pharmacophore via cross-coupling, while the N-ethanol group can be activated to connect the second. This is a common strategy in the synthesis of PROTACs.[4][10]

Protocol 2: Sonogashira Coupling at the 5-Position

Objective: To couple a terminal alkyne (representing a warhead or other moiety) to the 5-iodo position of the linker precursor. The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds.[6][9]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne of interest (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

-

Anhydrous, degassed solvent (if not using amine as solvent, e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Self-Validation: This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive. Failure to maintain an inert atmosphere is a common cause of reaction failure.

-

Add the anhydrous, degassed solvent (e.g., Et₃N).

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., EtOAc).

-

Wash with water and brine to remove the amine base and copper salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: Purify the coupled product by flash column chromatography.

Part 3: Application in Bioconjugation via Click Chemistry

For applications in chemical biology, such as attaching the linker to a protein or nucleic acid, bioorthogonal reactions are preferred. "Click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a leading strategy due to its high efficiency and specificity.[11][12] The this compound linker can be readily adapted for this purpose.

Protocol 3: Functionalization for and Conjugation via CuAAC

Objective: To modify the linker with azide and alkyne handles and subsequently conjugate it to a biomolecule.

Step A: Synthesis of an Azide-Alkyne Bifunctional Linker

-

Alkyne Installation: Starting with this compound, perform a Sonogashira coupling (as in Protocol 2) with a protected alkyne such as trimethylsilylacetylene. Follow with deprotection (e.g., using K₂CO₃ in methanol) to yield 2-(5-Ethynyl-indol-1-yl)-ethanol.

-

Azide Installation:

-

Activate the hydroxyl group of 2-(5-Ethynyl-indol-1-yl)-ethanol by converting it to a good leaving group. A common method is reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form a mesylate.

-

Displace the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 1-(2-Azido-ethyl)-5-ethynyl-1H-indole . This is now a "clickable" linker.

-

Step B: CuAAC Bioconjugation This protocol describes the conjugation of the azide-functionalized linker to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized linker (e.g., 1-(2-Azido-ethyl)-5-ethynyl-1H-indole, if the protein has a different tag)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 200 mM in water)[11][13]

Procedure:

-

Prepare Reagents: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized linker (use a 10-50 fold molar excess of the linker).

-

Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA ligand at a 1:2 or 1:5 molar ratio. Incubate for 2-3 minutes. Causality Note: The THPTA ligand stabilizes the catalytic Cu(I) oxidation state, prevents protein precipitation, and reduces copper-mediated cytotoxicity, making the reaction biocompatible.[11]

-

Initiate Reaction: Add the CuSO₄/THPTA premix to the protein/linker solution to a final Cu(I) concentration of 1-2 mM.

-

Add sodium ascorbate to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

-

Purification: Remove excess linker and catalyst components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Part 4: Analytical Characterization of Final Conjugates

Thorough characterization is essential to confirm the identity, purity, and key quality attributes of the final drug conjugate.[14] The choice of analytical methods depends on whether the final product is a small molecule (like a PROTAC) or a large biomolecule (like an ADC).[15][16]

| Attribute | Small Molecule (e.g., PROTAC) | Bioconjugate (e.g., ADC) | Rationale / Key Insights |

| Identity / Structure | ¹H NMR, ¹³C NMR, HRMS | LC-MS (Intact Mass), Peptide Mapping | Confirms covalent bond formation and correct structure. For ADCs, intact mass analysis reveals the distribution of drug-linked species.[15] |

| Purity | RP-HPLC, UPLC-MS | RP-HPLC, HIC, SEC | Assesses the percentage of the desired product versus starting materials and by-products. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DAR).[17] |

| Drug-to-Antibody Ratio (DAR) | N/A | HIC, UV/Vis Spectroscopy, Mass Spectrometry | A critical quality attribute for ADCs that impacts both efficacy and safety. HIC provides a distribution profile (DAR0, DAR2, etc.), while MS gives a precise average DAR.[14][15] |

| Aggregation | DLS (optional) | Size-Exclusion Chromatography (SEC) | Quantifies the presence of high molecular weight species (aggregates), which can affect efficacy and immunogenicity.[16] |

| Stability | LC-MS over time | HIC or RP-HPLC over time (in plasma) | Assesses the stability of the linker and the potential for premature drug release.[] |

Conclusion

This compound is a powerful and versatile linker precursor for advanced drug discovery applications. The strategic placement of an iodo group and an N-ethanol moiety provides two chemically distinct handles for the sequential or orthogonal attachment of pharmacophores and biomolecules. The protocols outlined in this guide provide a robust framework for its synthesis and application in constructing complex therapeutic agents like PROTACs and ADCs. The inherent rigidity of the indole core, combined with the synthetic flexibility offered by its functional groups, makes it a valuable addition to the medicinal chemist's toolbox.

References

-

NJ Bio, Inc. Linkers for ADCs. NJ Bio, Inc.[Link]

-

Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]

-

Veranova. (2023). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

-

van der Vorm, S., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. [Link]

-

van der Vorm, S., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate. [Link]

-

Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]

-

Xu, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. [Link]

-

G-Quadruplex Ligands. (2007). Design and applications of bifunctional small molecules: Why two heads are better than one. PMC. [Link]

-

Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

-

Zhang, M., et al. (2010). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules. [Link]

-

Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols. Creative Diagnostics. [Link]

-

Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis. [Link]

-

Sepax Technologies, Inc. Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies, Inc.[Link]

-

Pinney, K. G., et al. (2020). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization... Baylor University. [Link]

-

Huang, X., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides... The Journal of Organic Chemistry. [Link]

-

Candeias, N. R., et al. (2009). Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization. ResearchGate. [Link]

-

Kamal, A., et al. (2015). Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4). Arabian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Stuckhardt, C., Wissing, M., & Studer, A. (2021). Photo Click Reaction of Acylsilanes with Indoles. Angewandte Chemie. [Link]

-

Stuckhardt, C., Wissing, M., & Studer, A. (2021). Photo Click Reaction of Acylsilanes with Indoles. ResearchGate. [Link]

-

Kráľová, P., et al. (2022). Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. MDPI. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Lin, D. J. (2022). Design and synthesis of a bifunctional linker for N-linked glycopeptide synthesis. Nanyang Technological University. [Link]

-

Maple, H., & Clayden, J. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules. [Link]

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veranova.com [veranova.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. chempep.com [chempep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. confluore.com.cn [confluore.com.cn]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. broadpharm.com [broadpharm.com]

- 14. veranova.com [veranova.com]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. technosaurus.co.jp [technosaurus.co.jp]

- 17. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Suzuki coupling reaction protocols using 2-(5-Iodo-indol-1-yl)-ethanol

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-(5-Iodo-indol-1-yl)-ethanol

Executive Summary & Strategic Analysis

This guide details the operational protocols for utilizing This compound (Structure 1 ) in Suzuki-Miyaura cross-coupling reactions. This substrate is a bifunctional building block: it possesses a highly reactive aryl iodide at the C5 position (for C-C bond formation) and a primary alcohol on the N1-alkyl chain (for solubility modulation or post-coupling functionalization).

Strategic Considerations for Researchers:

-

Reactivity Profile: The C5-Iodine bond is exceptionally weak (

) compared to bromides or chlorides, facilitating rapid oxidative addition even with mild Pd(0) sources. -

Chemoselectivity: The free hydroxyl group (-OH) is generally compatible with Suzuki conditions. Protection (e.g., as TBDMS ether) is rarely necessary unless the coupling partner contains highly electrophilic centers sensitive to alkoxides.

-

Solvent Compatibility: The hydroxyethyl tail increases polarity. Unlike lipophilic indoles, this substrate performs best in semi-aqueous polar aprotic systems (e.g., Dioxane/H2O, DMF) rather than non-polar hydrocarbons (Toluene).

Reaction Mechanism & Critical Pathways

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) manifold.[1][2][3]

Key Mechanistic Insights:

-

Oxidative Addition (Rate Determining for Chlorides, but fast for Iodides): The Pd(0) inserts into the C-I bond. For this substrate, this step is rapid.

-

Transmetalation: The boronic acid (activated by base) transfers the organic group to the Pd center.[1] Critical Note: The free -OH on the substrate can coordinate to Boron, potentially accelerating transmetalation via an intramolecular pathway, or retarding it by forming stable unreactive borates if the base stoichiometry is incorrect.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[4]

Visualization: Catalytic Cycle

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the 5-Iodo substrate.[3]

Experimental Protocols

Protocol A: Standard Robust Conditions (High Yield)

Best for: Initial screening, valuable substrates, and diverse boronic acids.

Rationale: This protocol uses Pd(dppf)Cl2 , a robust catalyst resistant to air and moisture, combined with Cesium Carbonate , which provides higher solubility in organic solvents than potassium carbonate.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl-B(OH)2 (1.2 - 1.5 equiv)

-

Base: Cs2CO3 (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 287 mg), Boronic Acid (1.2 mmol), and Cs2CO3 (2.0 mmol, 652 mg).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

-

Degassing (Crucial): Sparge the mixture with Nitrogen or Argon for 5 minutes. Note: Oxygen causes homocoupling of boronic acids and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl2[4][5]·CH2Cl2 (0.03 mmol, ~25 mg). Briefly purge the headspace with inert gas and seal the vial.

-

Reaction: Heat the block/bath to 80°C . Stir vigorously for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LCMS. The starting iodide should disappear rapidly.

-

-

Workup:

-

Purification: Flash chromatography. Note: The product will be more polar due to the -OH group; use a gradient of 0-50% EtOAc in Hexanes (or DCM/MeOH if very polar).

Protocol B: "Green" Aqueous Conditions (Scale-Up Friendly)

Best for: Simple aryl boronic acids, larger scales, environmental compliance.

Rationale: Uses water/ethanol and a phosphine-free system or simple TPP ligand.

-

Catalyst: Pd(OAc)2 (1 mol%) + PPh3 (2 mol%) OR Pd(PPh3)4.

-

Base: K2CO3 (2.0 equiv).[4]

-

Solvent: Ethanol : Water (1:1).

-

Temp: 60°C - 80°C.

Procedure: Dissolve substrate and boronic acid in EtOH. Add aqueous K2CO3. Add catalyst.[1][3][4][5][6][8][9][10][11] Heat. The product often precipitates upon cooling, allowing for filtration-based isolation.

Data Presentation & Troubleshooting

Table 1: Solvent & Base Optimization Matrix

| Entry | Solvent System | Base | Catalyst | Temp (°C) | Outcome | Notes |

| 1 | Dioxane/H2O (4:1) | Cs2CO3 | Pd(dppf)Cl2 | 80 | Excellent | Recommended standard. High tolerance. |

| 2 | Toluene/H2O (10:1) | K3PO4 | Pd(PPh3)4 | 100 | Good | Better for very lipophilic boronic acids. |

| 3 | DMF (Anhydrous) | K2CO3 | Pd(OAc)2/PPh3 | 100 | Moderate | Harder workup (DMF removal). Good for thermally stable substrates. |

| 4 | THF/H2O | Na2CO3 | Pd(Amphos)Cl2 | 60 | Excellent | Fast reaction, easy solvent removal. |

Troubleshooting Guide:

-

Problem: Protodeboronation (Boronic acid loses Boron, becomes Ar-H).

-

Cause: Reaction temperature too high or unstable boronic acid (e.g., 2-pyridyl, 2-furyl).

-

Solution: Switch to Protocol B (lower temp) or use Boronic Esters (Pinacol) instead of acids. Increase catalyst loading to speed up coupling over decomposition.

-

-

Problem: Dehalogenation (Substrate becomes Indole-ethanol, losing Iodine).

-

Cause: Hydride source present (e.g., excess alcohol oxidation) or overheating.

-

Solution: Ensure solvents are degassed. Switch solvent to Dioxane or THF (non-protic).

-

-

Problem: Low Conversion.

-

Cause: Catalyst poisoning or poor solubility.

-

Solution: Use XPhos Pd G2 (active precatalyst) for sterically hindered partners. Ensure the ethanol tail is solubilized (add more DMF or alcohol).

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Protocol A.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling reaction of arylboronic acids with aryl halides. Synthetic Communications, 11(7), 513–519. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context for difficult substrates). Link

-

Bellina, F., & Rossi, R. (2004). Synthesis and Biological Activity of Pyrrole, Indole and Furan Derivatives. Tetrahedron, 60, 8991. (Specific reference to indole functionalization). Link

Sources

- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Lab Reporter [fishersci.se]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in 2-(5-Iodo-indol-1-yl)-ethanol

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary hydroxyl group in 2-(5-Iodo-indol-1-yl)-ethanol. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its dual reactive sites: the 5-iodo position, which is primed for cross-coupling reactions, and the hydroxyethyl side chain, which allows for a wide array of functional transformations. This guide moves beyond simple procedural lists to explain the strategic rationale behind experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. We present detailed, validated methodologies for key transformations including oxidation, conversion to sulfonate esters, and nucleophilic substitution via the Mitsunobu reaction. Each protocol is supplemented with insights into reaction monitoring, purification, characterization, and safety.

Introduction: The Strategic Value of this compound

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The specific molecule, this compound, offers a powerful platform for generating diverse molecular libraries. The iodine atom at the C5 position serves as a versatile handle for introducing complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Simultaneously, the 1-position's hydroxyethyl group provides an independent and highly tractable site for functionalization.

The primary hydroxyl group, while seemingly simple, is a gateway to a vast chemical space. Its conversion into aldehydes, carboxylic acids, esters, ethers, and amines allows for the modulation of a lead compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, its activation as a leaving group enables the introduction of various nucleophiles, facilitating the exploration of structure-activity relationships (SAR). This guide focuses exclusively on the strategic manipulation of this hydroxyl group.

Core Chemical Principles & Strategic Workflow

The Nature of the Hydroxyl Group

The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, but it is a notoriously poor leaving group because its conjugate base, the hydroxide ion (OH⁻), is very strong.[1] Consequently, most nucleophilic substitution reactions require the prior conversion of the -OH into a more stable leaving group. This activation is a central theme in the functionalization of this compound.

Potential Side Reactions

While the target molecule is relatively stable, a chemist must be aware of potential alternative reaction pathways:

-

Indole Ring Reactivity: The indole nucleus is electron-rich and can react with strong electrophiles. However, the N1 position is already alkylated, mitigating the most common side reaction (N-H deprotonation/alkylation). Reactions should generally be conducted under conditions that are not harshly acidic or powerfully electrophilic to preserve the integrity of the indole ring.

-

Iodine Stability: The C-I bond is robust under the conditions described herein. However, highly reductive conditions or certain palladium catalysts in the presence of hydrides could lead to undesired de-iodination.

General Functionalization Strategy

The functionalization of the hydroxyl group can be approached through several distinct pathways, each yielding a different class of compounds. The choice of pathway is dictated by the desired final product.

Figure 1: Key functionalization pathways for this compound.

Detailed Application Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven- or flame-dried when anhydrous conditions are required. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

Protocol 1: Mild Oxidation to 2-(5-Iodo-indol-1-yl)acetaldehyde

Principle: Primary alcohols can be selectively oxidized to aldehydes using mild oxidizing agents.[2][3] Stronger oxidants would lead to the corresponding carboxylic acid.[4] Dess-Martin Periodinane (DMP) is an excellent choice due to its high selectivity, mild reaction conditions, and simple work-up.[2]

Materials & Reagents:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Section 4.1). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude aldehyde is often unstable and should be used immediately or purified quickly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Characterization:

-

¹H NMR: Expect the disappearance of the triplet corresponding to the -CH₂OH protons and the appearance of a characteristic aldehyde proton singlet (CHO) around δ 9.5-9.8 ppm.

-

IR Spectroscopy: Appearance of a strong C=O stretch around 1720-1740 cm⁻¹.

Protocol 2: Conversion to a Superior Leaving Group via Tosylation

Principle: Converting the hydroxyl group into a p-toluenesulfonate (tosylate) ester transforms it into an excellent leaving group.[1][5] The tosylate anion is a weak base, stabilized by resonance, making it readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[6] This two-step approach (activation then substitution) is often more reliable than direct substitution of the alcohol.[7]

Materials & Reagents:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (2.0-3.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight (or until TLC indicates full consumption of starting material).

-

Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, 2-(5-Iodo-indol-1-yl)ethyl 4-methylbenzenesulfonate, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography.

Figure 2: Workflow for the tosylation of this compound.

Protocol 3: Nucleophilic Substitution via the Mitsunobu Reaction

Principle: The Mitsunobu reaction allows for the direct conversion of primary and secondary alcohols into a variety of functional groups using a nucleophile, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] It is a powerful method for forming C-O, C-N, and C-S bonds under exceptionally mild conditions.[9][10] The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the nucleophile.[8]

Materials & Reagents:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

An appropriate nucleophile (e.g., phthalimide for access to a primary amine, a carboxylic acid for ester formation)

-

Tetrahydrofuran (THF), anhydrous

-

Silica gel for column chromatography

Step-by-Step Procedure (Example with Phthalimide):

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. Caution: DEAD can be shock-sensitive and should be handled with care. A characteristic color change (e.g., to a milky white or orange precipitate) is often observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. The disappearance of the alcohol and the appearance of a new, less polar spot indicates product formation.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue will contain the product along with triphenylphosphine oxide and the reduced hydrazide byproduct. Purify by flash column chromatography on silica gel. The byproducts are often difficult to remove, and specific purification strategies may be required.

-

The resulting N-alkylated phthalimide can be subsequently deprotected (e.g., using hydrazine hydrate) to yield the corresponding primary amine.

Analytical & Characterization Workflow

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Principle: TLC is the fastest method to monitor the progress of a reaction by observing the consumption of starting materials and the formation of products.[11]

Protocol:

-

Solvent System: For indole derivatives, a mixture of hexanes and ethyl acetate is typically effective. Start with a 7:3 (Hexanes:EtOAc) ratio and adjust as needed to achieve an Rf value of ~0.3-0.5 for the starting material.

-